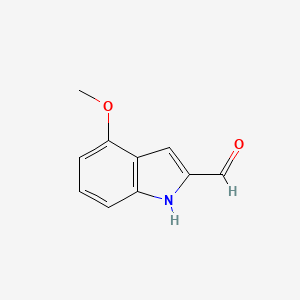

4-methoxy-1H-indole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-6,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUMJEKBMVREKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxy-1H-indole-2-carbaldehyde (CAS: 213682-04-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methoxy-1H-indole-2-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and organic synthesis. Its unique electronic properties, conferred by the methoxy substituent on the indole nucleus, render it a versatile precursor for a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and key applications of this compound, with a focus on its role in the development of novel therapeutics.

Introduction: The Significance of Methoxyindoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a methoxy group onto the indole ring, as seen in this compound, significantly influences the molecule's reactivity and biological activity. The electron-donating nature of the methoxy group enhances the nucleophilicity of the indole ring, facilitating electrophilic substitution reactions. This heightened reactivity, combined with the inherent biological relevance of the indole nucleus, makes methoxy-substituted indoles valuable intermediates in the synthesis of complex molecular architectures with therapeutic potential. These derivatives have been instrumental in the development of agents targeting a range of conditions, including neurological disorders, cancer, and infectious diseases.[1][2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective utilization in research and development.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 213682-04-3 | [3] |

| Molecular Formula | C₁₀H₉NO₂ | [3] |

| Molecular Weight | 175.19 g/mol | [3] |

| Appearance | Solid | |

| Storage Temperature | -20°C, sealed storage, away from moisture |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (likely a singlet in the range of 9.5-10.5 ppm), the protons on the pyrrole and benzene rings of the indole nucleus, and a singlet for the methoxy group protons (typically around 3.8-4.0 ppm). The coupling patterns of the aromatic protons will be indicative of the substitution pattern. For instance, data for a related compound, 1-benzyl-1H-indole-3-carbaldehyde, shows the aldehydic proton at 10.01 ppm.[1]

-

¹³C NMR: The carbon NMR spectrum will feature a characteristic signal for the carbonyl carbon of the aldehyde group (typically in the range of 180-195 ppm). Signals for the aromatic carbons and the methoxy carbon (around 55-60 ppm) will also be present. For comparison, the carbonyl carbon of 1H-indole-3-carbaldehyde appears at 185.34 ppm.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically found in the region of 1660-1700 cm⁻¹. The N-H stretching vibration of the indole ring will appear as a sharp to broad band around 3300-3400 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (175.19). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and other characteristic cleavages of the indole ring.

Synthesis of this compound

The introduction of a formyl group onto the indole nucleus can be achieved through several established synthetic methodologies. The choice of method often depends on the desired regioselectivity and the nature of the substituents on the indole ring.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[2][4] The reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2] The electron-donating methoxy group at the 4-position of the indole ring is expected to direct the formylation primarily to the C3 position. However, formylation at the C2 position can also occur, and reaction conditions can be optimized to favor the desired isomer.

General Vilsmeier-Haack Reaction Workflow:

Caption: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol (General):

-

To a cooled solution of N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature.

-

Stir the mixture to allow for the formation of the Vilsmeier reagent.

-

Add a solution of 4-methoxyindole in a suitable solvent to the Vilsmeier reagent.

-

Allow the reaction to proceed at a controlled temperature until completion, monitored by thin-layer chromatography (TLC).

-

Quench the reaction with an aqueous base (e.g., sodium hydroxide or sodium carbonate solution).[5]

-

Extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

Formylation via Lithiation

An alternative and often highly regioselective method for the formylation of indoles is through directed ortho-metalation (DoM) followed by quenching with an electrophilic formylating agent like DMF.[6] This method typically involves the deprotonation of the indole nucleus at a specific position using a strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium), followed by the introduction of the formyl group. The directing effect of existing substituents plays a crucial role in determining the site of lithiation.

General Lithiation and Formylation Workflow:

Caption: General workflow for formylation via lithiation.

Experimental Protocol (General):

-

Protect the nitrogen of 4-methoxyindole with a suitable protecting group (e.g., Boc, Ts) to prevent N-lithiation.

-

Dissolve the N-protected 4-methoxyindole in a dry, aprotic solvent (e.g., tetrahydrofuran, diethyl ether) under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Add a solution of a strong base (e.g., n-butyllithium in hexanes) dropwise.

-

Stir the reaction mixture at low temperature to allow for complete lithiation. The position of lithiation will be directed by the methoxy group and the N-protecting group.

-

Add anhydrous N,N-dimethylformamide (DMF) to the solution of the lithiated indole.[7]

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent and purify by standard methods.

-

Deprotect the indole nitrogen if necessary.

Reactivity and Synthetic Applications

The aldehyde functionality at the C2 position of this compound is a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

Key Reactions of the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-methoxy-1H-indole-2-carboxylic acid, using standard oxidizing agents.

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol, (4-methoxy-1H-indol-2-yl)methanol.

-

Wittig Reaction and Related Olefinations: Reaction with phosphorus ylides (Wittig reagents) or other olefination reagents allows for the extension of the carbon chain and the formation of various substituted alkenes.

-

Condensation Reactions: The aldehyde can undergo condensation reactions with a variety of nucleophiles, such as amines, hydrazines, and active methylene compounds, to form imines, hydrazones, and Knoevenagel condensation products, respectively.

Role in the Synthesis of Bioactive Molecules

Indole-2-carbaldehydes are crucial precursors in the synthesis of a variety of biologically active compounds. While specific examples detailing the use of this compound are not prevalent in the initial search results, the general utility of this class of compounds is well-established. They serve as key intermediates in the synthesis of:

-

Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs. The functional group versatility of indole-2-carbaldehydes allows for their incorporation into complex structures designed to interact with biological targets involved in cancer progression.

-

Antiviral Compounds: Indole derivatives have shown promise as antiviral agents, including inhibitors of HIV integrase.[8] The aldehyde functionality can be elaborated to introduce pharmacophores that are essential for antiviral activity.

-

Neurological Agents: The structural similarity of the indole ring to neurotransmitters like serotonin has led to the development of numerous indole-based drugs for neurological and psychiatric disorders.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

-

Storing the compound in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its synthesis can be achieved through established formylation methods, and its aldehyde functionality provides a gateway to a wide range of chemical transformations. The continued exploration of the reactivity and applications of this compound is expected to lead to the discovery of novel and potent therapeutic agents. This technical guide serves as a foundational resource for researchers and scientists working with this important indole derivative.

References

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 3. This compound | 213682-04-3 | NIA68204 [biosynth.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

4-Methoxy-1H-indole-2-carbaldehyde: A Scoping Review of Potential Biological Activities and a Guide for Future Research

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of 4-methoxy-1H-indole-2-carbaldehyde. While direct experimental data on this specific molecule is limited in current scientific literature, this paper synthesizes the wealth of information available for structurally related indole derivatives to project its likely pharmacological profile. By examining the established anticancer, antimicrobial, and anti-inflammatory properties of analogous compounds, we delineate promising avenues for future research and provide detailed, field-proven experimental protocols to facilitate the investigation of this compound's therapeutic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the untapped biological landscape of substituted indole-2-carbaldehydes.

Introduction: The Indole Scaffold as a "Privileged" Structure in Medicinal Chemistry

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1] The versatility of the indole ring system, with its unique electronic properties and ability to participate in various intermolecular interactions, has made it a fertile ground for the discovery of novel therapeutic agents. Modifications to the indole core, such as the introduction of methoxy and carbaldehyde functionalities, can profoundly influence the biological activity of the resulting molecule.[2]

This guide focuses on the specific, yet under-investigated, molecule This compound . While its close isomer, 5-methoxy-1H-indole-2-carbaldehyde, has been reported to possess cytotoxic activity against human tumor cells, a detailed biological characterization of the 4-methoxy variant is conspicuously absent from the literature.[3] This paper aims to bridge this knowledge gap by providing a structured framework for investigating its potential biological activities, drawing upon the established pharmacology of related compounds.

Projected Biological Activities and Mechanistic Insights

Based on the extensive research into substituted indole derivatives, we can project several key biological activities for this compound. The following sections explore these potential activities and their underlying mechanisms, providing a rationale for future experimental validation.

Anticancer Potential: A Multi-faceted Approach to Cytotoxicity

The indole scaffold is a well-established pharmacophore in the development of anticancer agents.[4] Derivatives of indole-2-carbaldehyde, in particular, have shown promise. The presence of the methoxy group at the 4-position is likely to modulate this activity.

2.1.1. Inhibition of Tubulin Polymerization

A primary mechanism by which many indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[5] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to mitotic arrest and apoptosis. Several classes of indole-containing compounds, including aroylindoles and arylthioindoles, have been identified as potent tubulin polymerization inhibitors that bind to the colchicine site on β-tubulin.[6][7]

Workflow for Investigating Tubulin Polymerization Inhibition:

Caption: Logical flow for evaluating apoptosis induction.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Indole derivatives have a long history as antimicrobial agents. [8]The indole-2-carboxamide scaffold, in particular, has been extensively explored for its potent activity against a range of bacteria, including Mycobacterium tuberculosis. [9]The aldehyde functionality at the 2-position of this compound could serve as a reactive site for interaction with microbial targets. Furthermore, methoxy-substituted benzaldehydes have demonstrated antimicrobial properties. [10] Projected Antimicrobial Spectrum and Rationale:

| Microorganism Type | Projected Activity | Rationale |

| Gram-positive bacteria | Moderate to Good | The indole nucleus is a common feature in antibiotics targeting Gram-positive bacteria. |

| Gram-negative bacteria | Possible | Activity may be limited by the outer membrane barrier, but some indole derivatives have shown efficacy. |

| Fungi | Possible | Methoxybenzaldehyde derivatives have shown antifungal activity. [10] |

Anti-inflammatory Properties: Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of many diseases, including cancer and neurodegenerative disorders. Indole derivatives have emerged as promising anti-inflammatory agents. [11]For instance, indole-4-carboxaldehyde has been shown to attenuate methylglyoxal-induced hepatic inflammation by downregulating the expression of pro-inflammatory genes. [12]Given the structural similarity, this compound may also possess anti-inflammatory properties, potentially through the inhibition of key signaling pathways like MAPK.

Experimental Protocols: A Guide to Validation

To empirically validate the projected biological activities of this compound, the following detailed protocols are provided. These methods are based on well-established and widely accepted assays in the field.

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and treat the cells for 48-72 hours. Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in vitro.

Protocol:

-

Reagent Preparation: Prepare a tubulin reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a general tubulin buffer.

-

Plate Setup: In a pre-warmed 96-well plate, add 5 µL of 10x test compound, positive control (e.g., 100 µM Nocodazole), or vehicle control.

-

Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed microplate reader and measure the fluorescence intensity at regular intervals for at least 60 minutes at 37°C.

-

Data Analysis: Plot the fluorescence intensity over time to visualize the polymerization curves and determine the effect of the compound on the rate and extent of polymerization.

Caspase-3/7 Activity Assay (Luminescent)

This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.

Protocol:

-

Cell Treatment: Seed cells in a 96-well plate and treat with this compound at various concentrations for a predetermined time.

-

Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the fold increase in caspase activity compared to the untreated control.

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of this compound will be intrinsically linked to its chemical structure. Based on SAR studies of related indole derivatives, several key structural features are likely to be important:

-

The Indole-2-carbaldehyde Moiety: The aldehyde at the 2-position can act as a hydrogen bond acceptor and a reactive site. This functionality is often a precursor for the synthesis of more complex, biologically active derivatives such as indole-2-carboxamides. [13]* The 4-Methoxy Group: The position and electronic nature of the methoxy group can significantly impact the molecule's interaction with biological targets. [2]It can influence the overall lipophilicity and hydrogen bonding capacity of the compound.

Future research should focus on a systematic evaluation of the biological activities outlined in this guide. Should this compound demonstrate promising activity, further studies should include:

-

Lead Optimization: Synthesis and screening of a library of analogs with modifications at the indole nitrogen, the methoxy group, and the carbaldehyde to improve potency and selectivity.

-

In Vivo Studies: Evaluation of the most promising compounds in animal models of cancer, infectious diseases, or inflammation.

-

Target Identification and Validation: Elucidation of the specific molecular targets and pathways through which the compound exerts its biological effects.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of the vast body of research on related indole derivatives strongly suggests its potential as a valuable lead compound in drug discovery. Its structural features point towards likely anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a scientifically grounded framework and detailed experimental protocols to empower researchers to unlock the therapeutic potential of this intriguing molecule. The exploration of this compound and its derivatives represents a promising frontier in the ongoing quest for novel and effective therapeutic agents.

References

-

Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - MDPI. (URL: [Link])

-

Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC - NIH. (URL: [Link])

-

Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - Lookchem. (URL: [Link])

-

MBH reaction of N‐substituted indole‐2‐carboxaldehydes and utility of... - ResearchGate. (URL: [Link])

-

Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PubMed Central. (URL: [Link])

-

Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC - NIH. (URL: [Link])

-

Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (URL: [Link])

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC. (URL: [Link])

-

Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors. (URL: [Link])

-

Cas 109021-59-2,7-Methoxy-3-indolecarboxaldehyde | lookchem. (URL: [Link])

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC - NIH. (URL: [Link])

-

Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. (URL: [Link])

-

Computer-aided design, synthesis, and biological evaluation of new indole-2-carboxamide derivatives as PI3Kα/EGFR inhibitors - PubMed. (URL: [Link])

-

Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton | Request PDF - ResearchGate. (URL: [Link])

-

New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC - NIH. (URL: [Link])

-

Tubulin polymerization inhibitors - Articles - BioWorld. (URL: [Link])

-

Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC). (URL: [Link])

-

Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF - ResearchGate. (URL: [Link])

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH. (URL: [Link])

-

(PDF) 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea - ResearchGate. (URL: [Link])

-

Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC - NIH. (URL: [Link])

-

Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC - PubMed Central. (URL: [Link])

-

Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde - MDPI. (URL: [Link])

-

Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones - PMC - NIH. (URL: [Link])

-

Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives - Neliti. (URL: [Link])

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: [Link])

-

Bioactive Compounds: Antioxidant, Antibacterial, Anti-inflammatory Modulation - MDPI. (URL: [Link])

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC - NIH. (URL: [Link])

-

5-Methoxy-1H-indole-2-carbaldehyde | C10H9NO2 | CID 826456 - PubChem. (URL: [Link])

-

Antioxidant and Anti-Inflammatory Activities from Optimum Formula of Spatholobus littoralis Hassk. and Sauropus androgynus L.: In Vitro and In Silico Studies - MDPI. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 5-Methoxy-1H-indole-2-carbaldehyde | 21778-81-4 | WAA77881 [biosynth.com]

- 4. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors | MDPI [mdpi.com]

- 5. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, Characterization, and Biological Evaluation of Indole-2-Carboxamide Derivatives as Potent Anti-Cancer Agents | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

Introduction: The Strategic Importance of the Indole Scaffold

An In-depth Technical Guide to 4-methoxy-1H-indole-2-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active molecules.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an ideal framework for designing ligands that bind to a wide array of biological targets.[3] Within this vast chemical space, substituted indole-2-carbaldehydes represent a particularly valuable class of synthetic intermediates. The aldehyde functionality at the C2 position serves as a versatile chemical handle for constructing more complex molecular architectures, while substituents on the benzene ring, such as a methoxy group, allow for the fine-tuning of steric and electronic properties to optimize biological activity.[1][4]

This guide focuses on This compound (CAS No: 213682-04-3), a key building block whose strategic placement of the electron-donating methoxy group at the C4 position influences the reactivity of the indole ring and presents unique opportunities for derivatization in drug discovery programs.[5] We will explore its synthesis, delve into its chemical reactivity, and survey its applications as a precursor to novel therapeutic agents.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 213682-04-3[5] |

| Molecular Formula | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol |

| Appearance | Solid |

| Hazard Statements | H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[5] |

| Precautionary Statements | P280, P305+P351+P338, P332+P313[5] |

Synthesis of the Core Scaffold: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the formylation of electron-rich aromatic and heteroaromatic systems is the Vilsmeier-Haack reaction.[6][7][8] This reaction is exceptionally well-suited for the synthesis of indole aldehydes due to the high electron density of the indole ring system.

Mechanism and Rationale

The reaction proceeds through the formation of a highly electrophilic chloroiminium salt, known as the "Vilsmeier reagent," from the reaction of a substituted amide (typically N,N-dimethylformamide, DMF) with phosphorus oxychloride (POCl₃).[9][10] The electron-rich indole then acts as a nucleophile, attacking the Vilsmeier reagent in an electrophilic aromatic substitution. The resulting iminium ion intermediate is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.

The methoxy group at the C4 position is an electron-donating group, which further activates the indole ring towards electrophilic attack. While formylation of indoles typically occurs at the C3 position, substitution at C2 can be achieved, often influenced by reaction conditions or the presence of a protecting group on the indole nitrogen.[7][11]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for indole formylation. Researchers should first perform this on a small scale to optimize conditions.

-

Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents).

-

Formation of Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 4-methoxyindole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 80-90 °C for 2-4 hours.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 8).

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Chemical Reactivity and Synthetic Utility

The aldehyde group at the C2 position is a gateway for a multitude of chemical transformations, making this compound a highly versatile synthetic building block. Its strategic utility lies in its ability to be converted into a wide range of other functional groups and to participate in carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Transformations:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-methoxy-1H-indole-2-carboxylic acid, a valuable scaffold for developing inhibitors of enzymes like HIV-1 integrase.[3]

-

Reduction: Reduction of the aldehyde yields 4-methoxy-1H-indol-2-yl)methanol, which can be used in further synthetic manipulations.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse library of C2-aminomethyl indoles.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the extension of the side chain at the C2 position by forming carbon-carbon double bonds, leading to vinyl-indoles.

-

Condensation Reactions: The aldehyde can undergo condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in Knoevenagel or similar condensations to build more complex heterocyclic systems. For example, reaction with anthranilamide can yield indolylquinazolinones, a class of compounds with reported antibacterial activity.[12]

Caption: Key synthetic transformations of the core scaffold.

Applications in Medicinal Chemistry and Drug Discovery

While specific research on the biological activity of derivatives from this compound is an emerging field, the broader class of substituted indoles is well-established in pharmacology. The strategic positioning of the methoxy group and the C2-aldehyde handle suggests significant potential in several therapeutic areas.

-

Anticancer Agents: The indole scaffold is present in many natural and synthetic anticancer agents. The ability to generate diverse libraries of compounds from this compound makes it a promising starting point for screening against various cancer cell lines. Derivatives of the related 4-methoxy-2,2′-bipyrrole-5-carbaldehyde have been identified as intermediates for compounds with potent biological activities, highlighting the value of the methoxy-pyrrolic aldehyde motif.[13][14]

-

Antiviral Scaffolds: As previously mentioned, indole-2-carboxylic acids are a promising scaffold for the development of HIV-1 integrase inhibitors.[3] The oxidation of this compound provides direct access to this class of compounds, where the C4-methoxy group can be explored for its impact on binding affinity and pharmacokinetic properties.

-

Antibacterial Agents: Indolylquinazolinones, which can be synthesized from indole aldehydes, have demonstrated significant activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[12] The synthesis of a focused library of these compounds starting from this compound could lead to the discovery of novel antibacterial leads.

The lack of extensive, specific data on derivatives of this particular scaffold highlights a significant opportunity for future research.[1] A systematic exploration of its chemical space is warranted to unlock its full therapeutic potential.

Conclusion and Future Outlook

This compound is a strategically important and versatile building block for chemical synthesis and drug discovery. Its efficient synthesis via the Vilsmeier-Haack reaction and the rich reactivity of its C2-aldehyde group provide a robust platform for generating diverse molecular architectures. The presence of the C4-methoxy group offers a handle for modulating the electronic and steric properties of the indole core, which is critical for optimizing interactions with biological targets.

For researchers and drug development professionals, this compound represents not just an intermediate, but a gateway to novel chemical space. Future efforts should focus on the systematic derivatization of this scaffold and the comprehensive biological evaluation of the resulting compounds. Such studies are essential to fully exploit the potential of this compound in the development of next-generation therapeutics.

References

-

5-Methoxy-1H-indole-2-carbaldehyde | C10H9NO2 | CID 826456 - PubChem . (n.d.). Retrieved January 7, 2026, from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . (n.d.). Retrieved January 7, 2026, from [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . (2024, March 18). RSC Medicinal Chemistry. Retrieved January 7, 2026, from [Link]

-

Vilsmeier-Haack Reaction - Organic Chemistry Portal . (n.d.). Retrieved January 7, 2026, from [Link]

-

Vilsmeier–Haack reaction - Wikipedia . (n.d.). Retrieved January 7, 2026, from [Link]

-

Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids | Request PDF - ResearchGate . (n.d.). Retrieved January 7, 2026, from [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC . (n.d.). Retrieved January 7, 2026, from [Link]

-

4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea - Frontiers . (2023, August 23). Retrieved January 7, 2026, from [Link]

-

1-methoxy-1H-indole-3-carbaldehyde | C10H9NO2 | CID 398554 - PubChem . (n.d.). Retrieved January 7, 2026, from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI . (n.d.). Retrieved January 7, 2026, from [Link]

-

(PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - ResearchGate . (2025, October 12). Retrieved January 7, 2026, from [Link]

-

(PDF) 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea - ResearchGate . (2025, August 6). Retrieved January 7, 2026, from [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - NIH . (n.d.). Retrieved January 7, 2026, from [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray - Semantic Scholar . (2024, May 8). Retrieved January 7, 2026, from [Link]

-

Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information] . (n.d.). Retrieved January 7, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | 213682-04-3 | NIA68204 [biosynth.com]

- 6. ijpcbs.com [ijpcbs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. jk-sci.com [jk-sci.com]

- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

discovery and history of methoxy-activated indoles

An In-depth Technical Guide to the Discovery and History of Methoxy-Activated Indoles

Authored by Gemini, Senior Application Scientist

Foreword: From Ancient Dyes to Modern Drugs

The story of the indole nucleus is a remarkable journey through the annals of chemistry. It begins not in a pristine laboratory, but with the vibrant blue dye, indigo, a substance of commerce and artistry for centuries.[1] The chemical unraveling of this dye in the 19th century by chemists like Adolf von Baeyer, who first isolated indole in 1866 by reducing oxindole with zinc dust, laid the foundation for a field of study that would become profoundly important.[1][2][3][4] Indole, a deceptively simple bicyclic aromatic heterocycle, is now recognized as a "privileged scaffold" in medicinal chemistry, forming the core of countless natural products, alkaloids, and pharmaceuticals.[3][5]

This guide delves into a specific, yet critically important, subset of this vast family: the methoxy-activated indoles. The introduction of a methoxy (-OCH₃) group onto the indole's benzene ring is not a trivial substitution. This electron-donating group fundamentally alters the molecule's electronic properties, enhancing its reactivity and often imparting significant biological activity.[6][7] Many naturally occurring and synthetic indoles featuring this modification have demonstrated potent pharmacological effects, from the regulation of circadian rhythms to anti-inflammatory and anti-cancer properties.[6][7]

For the researcher, scientist, or drug development professional, understanding the history of these compounds is to understand the evolution of synthetic strategy itself. This guide provides a comprehensive exploration of the discovery and key synthetic milestones of methoxy-activated indoles, explaining not just the how but the why behind pivotal experimental choices. We will journey from the classic name reactions that first enabled their creation to the modern methods that allow for their precise and efficient synthesis, providing a robust technical foundation for future innovation.

Part 1: The Foundational Pillars of Methoxyindole Synthesis

The synthesis of the indole ring has been a subject of intense study for over a century, leading to a rich collection of named reactions.[8] The application of these classical methods to methoxy-substituted precursors was a critical step in accessing the diverse isomers of methoxyindole, each with its unique potential.

The Fischer Indole Synthesis (1883): The Workhorse of Indole Chemistry

Discovered by the venerable Emil Fischer in 1883, this reaction remains one of the most reliable and widely used methods for constructing the indole nucleus.[2][4][9][10] The core principle involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone.[9][10]

The electron-donating nature of a methoxy group on the phenylhydrazine ring generally facilitates the reaction, particularly when in the para-position (to synthesize 5-methoxyindoles).[9] However, this activation is not without its complexities. A critical insight for any scientist working with this reaction is the potential for "abnormal" side reactions. When using ortho- or meta-methoxy-substituted phenylhydrazones with strong acids like hydrochloric acid (HCl), the methoxy group can be displaced by a chloride ion, leading to chlorinated indole byproducts.[11][12][13][14] This occurs because cyclization can proceed towards the methoxy-substituted carbon, an outcome not typically observed with unsubstituted phenylhydrazones.[12][14] This causality—the interplay between the activating group and the harsh acidic conditions—dictates careful selection of the acid catalyst, with polyphosphoric acid (PPA) or Lewis acids like zinc chloride (ZnCl₂) often providing a cleaner reaction profile.[9][11]

Visualizing the Fischer Indole Synthesis Mechanism

Caption: The reaction pathway of the Fischer Indole Synthesis.

Protocol 1: Synthesis of 5-Methoxy-2-methylindole via Fischer Cyclization

This protocol describes a typical procedure using 4-methoxyphenylhydrazine and acetone. The choice of a two-step procedure, where the hydrazone is pre-formed, often improves overall yield by allowing for purification of the intermediate and independent optimization of the critical cyclization step.[11]

Step 1: Formation of Acetone 4-methoxyphenylhydrazone

-

In a 250 mL round-bottom flask, dissolve 13.8 g (0.1 mol) of 4-methoxyphenylhydrazine hydrochloride in 100 mL of water.

-

Add 8.2 g (0.1 mol) of sodium acetate and stir until a clear solution is obtained.

-

Cool the solution in an ice bath and add 5.8 g (0.1 mol) of acetone dropwise with continuous stirring.

-

Allow the mixture to stir in the ice bath for 1 hour, during which the phenylhydrazone will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization

-

Place the dried acetone 4-methoxyphenylhydrazone (from Step 1) into a 250 mL flask.

-

Add 50 g of polyphosphoric acid (PPA). Causality Note: PPA is often preferred over mineral acids like HCl to avoid potential side reactions like chlorination.[11]

-

Heat the mixture to 100-120 °C with stirring for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and carefully pour it onto 200 g of crushed ice.

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by crystallization to yield 5-methoxy-2-methylindole.[11]

The Madelung Synthesis (1912): High-Temperature Base Cyclization

Reported by Walter Madelung in 1912, this method involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at very high temperatures (200-400 °C).[4][15] The reaction proceeds via the formation of a benzylic carbanion which then attacks the amide carbonyl.[15][16] While the harsh conditions limit its use for substrates with sensitive functional groups, its significance lies in its ability to produce 2-substituted indoles not easily accessible through other means.[15] Modern variations, such as the Smith-Madelung synthesis, utilize organolithium bases at much milder temperatures, greatly expanding the scope to include methoxy-substituted anilines.[15][17]

Visualizing the Madelung Synthesis Workflow

Caption: Key stages of the (modern) Madelung Indole Synthesis.

The Nenitzescu Indole Synthesis (1929): Accessing the Bioactive Core

First reported by Costin Nenitzescu in 1929, this reaction is a powerful method for forming 5-hydroxyindole derivatives from a benzoquinone and a β-aminocrotonic ester.[18][19] This synthesis is particularly relevant to our topic because 5-hydroxyindoles are the direct precursors to 5-methoxyindoles via simple methylation. Furthermore, the 5-hydroxyindole scaffold is the foundation for numerous biochemically vital molecules, including the neurotransmitter serotonin.[6][18] The mechanism involves a Michael addition, followed by a nucleophilic attack by the enamine and subsequent elimination.[18]

Protocol 2: Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate

This protocol provides a foundational method for accessing the 5-hydroxyindole core, which can be subsequently O-methylated to the corresponding 5-methoxyindole.

-

In a 500 mL flask, dissolve 10.8 g (0.1 mol) of 1,4-benzoquinone in 200 mL of acetone.

-

Add 12.9 g (0.1 mol) of ethyl β-aminocrotonate to the solution.

-

Stir the mixture at room temperature. The reaction is often exothermic and the solution will darken. Continue stirring for 24-48 hours, monitoring by TLC.

-

The product will begin to precipitate from the reaction mixture. Cool the flask in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold acetone and then with diethyl ether to remove unreacted starting materials and byproducts.

-

The resulting solid is ethyl 5-hydroxy-2-methylindole-3-carboxylate, which can be used in the next step without further purification or can be recrystallized from ethanol.

Other Classical Routes: Reissert and Beyond

The Reissert synthesis (1897) provides another pathway, involving the condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated.[20][21][22][23] While robust, its multi-step nature has made it less common than the Fischer synthesis for many applications.

Over time, numerous other methods have been developed. A notable approach involves starting with an indoline and performing a dehydrogenation step, often using a palladium-on-carbon (Pd/C) catalyst in a high-boiling solvent like mesitylene, to yield the corresponding indole.[24][25] This method was successfully used to prepare 5-, 6-, and 7-methoxyindoles in good yields.[24]

| Synthetic Method | Year | Key Precursors | Typical Conditions | Key Advantage for Methoxyindoles |

| Fischer Synthesis | 1883 | Methoxy-phenylhydrazine + Carbonyl | Acid catalyst (PPA, ZnCl₂) | Versatile and widely applicable for various isomers.[9][10] |

| Reissert Synthesis | 1897 | Methoxy-o-nitrotoluene + Diethyl Oxalate | Base condensation, then reductive cyclization | Access to indole-2-carboxylic acids.[21][22] |

| Madelung Synthesis | 1912 | N-Acyl-methoxy-o-toluidine | Strong base (NaOEt, BuLi), high temp | Access to 2-substituted indoles.[15] |

| Nenitzescu Synthesis | 1929 | Benzoquinone + Enamine | Room temperature, polar solvent | Direct route to 5-hydroxyindoles, precursors to 5-methoxyindoles.[18] |

Part 2: Biological Significance and the Dawn of Methoxyindole-Based Drugs

The interest in methoxy-activated indoles extends far beyond synthetic curiosity. Nature itself produces these compounds for critical biological functions. The most prominent example is melatonin (N-acetyl-5-methoxytryptamine) , a hormone derived from serotonin that is responsible for regulating sleep-wake cycles and blood pressure.[6] The biosynthetic pathway from the essential amino acid tryptophan to serotonin (5-hydroxytryptamine) and then to melatonin provides a beautiful illustration of the biological importance of the 5-hydroxy and 5-methoxyindole core.

Visualizing a Key Biological Pathway

Caption: Biosynthetic relationship of key indolic compounds.

Inspired by these natural scaffolds, medicinal chemists began to synthesize and test novel methoxyindoles. This led to the discovery of landmark drugs:

-

Indomethacin (1963): A potent non-steroidal anti-inflammatory drug (NSAID) featuring a 1-(4-chlorobenzoyl)-5-methoxy-2-methylindole core.[6][19] It remains a clinically important medication.

-

Oxypertine: A tranquilizer and anti-hypertensive drug built on a methoxyindole framework.[6]

Today, methoxyindoles are indispensable building blocks in drug discovery programs targeting a vast range of diseases.[26][27][28] Different isomers are used to synthesize inhibitors for cancer-related enzymes, HIV integrase, and T-cell kinases, as well as agents for treating neurological disorders.[29][30][31][32] The methoxy group's ability to modulate the indole's electronic character and provide a handle for metabolic pathways makes it a powerful tool for tuning the pharmacological properties of a lead compound.

Conclusion

The history of methoxy-activated indoles is a microcosm of the evolution of organic and medicinal chemistry. From the initial, often challenging, applications of classical reactions like the Fischer synthesis to the development of more refined and milder methods, the journey reflects a continuous drive for efficiency and precision. The discovery of their profound biological roles, from regulating our daily rhythms in the form of melatonin to fighting inflammation as indomethacin, has cemented their status as a cornerstone of modern drug development. For the practicing scientist, a deep appreciation of this history—including the mechanistic nuances and potential pitfalls of foundational syntheses—is not merely academic; it is the bedrock upon which new discoveries are built. The methoxyindole scaffold, born from early investigations into dyes and natural products, will undoubtedly continue to be a source of novel therapeutics and a rich field of scientific inquiry for decades to come.

References

-

Nenitzescu indole synthesis . Wikipedia. [Link]

-

Indole . Wikipedia. [Link]

-

A New Synthesis of Methoxyindoles . J. Chem. SOC. (C), 1966. [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis . Proceedings of the Japan Academy, Series B. [Link]

-

Synthesis of 5-methoxy-indole . PrepChem.com. [Link]

-

Madelung synthesis . Wikipedia. [Link]

-

Exploring the World of Indole: Synthesis, Chemistry and Biofunctions . Safrole. [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis . National Institutes of Health. [Link]

-

Reissert Indole Synthesis . Cambridge University Press. [Link]

-

Synthesis, reactivity and biological properties of methoxy-activated indoles . ResearchGate. [Link]

- Preparation method of 5-methoxyindole.

-

Fischer indole synthesis . Wikipedia. [Link]

-

Synthesis and Chemistry of Indole . SlideShare. [Link]

-

Indoles – New Reactions and Synthesis . The University of Manchester. [Link]

-

Indole synthesis: a review and proposed classification . National Institutes of Health. [Link]

-

Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis . J-Stage. [Link]

-

SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES . Aperta. [Link]

-

A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System . Organic Chemistry Portal. [Link]

-

Recent advances in the Nenitzescu indole synthesis (1990–2019) . Riga Technical University. [Link]

-

Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor . National Institutes of Health. [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products . RSC Advances. [Link]

-

A PRACTICAL ONE POT SYNTHESIS OF 4-ALKOXY-3-FORMYLINDOLES . HETEROCYCLES. [Link]

-

Revolutionary Advances in Indole Chemistry Promise to Speed Up Drug Development . Technology Networks. [Link]

-

1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis . REVISTA DE CHIMIE. [Link]

-

4-Methoxyindole . J&K Scientific LLC. [Link]

-

6-Methoxyindole . Chem-Impex. [Link]

-

Indole Chemistry Breakthrough Speeds Drug Development . Mirage News. [Link]

-

Reissert indole synthesis . Wikipedia. [Link]

-

Atroposelective Nenitzescu Indole Synthesis . RWTH Publications. [Link]

-

C4–H indole functionalisation: precedent and prospects . National Institutes of Health. [Link]

-

Biomedical Importance of Indoles . National Institutes of Health. [Link]

-

Indole chemistry breakthrough opens doors for more effective drug synthesis . AZoM. [Link]

-

Reissert-Indole-Synthesis.pdf . ResearchGate. [Link]

-

(PDF) Reissert Indole Synthesis . ResearchGate. [Link]

-

Reissert Indole Synthesis . YouTube. [Link]

-

Madelung synthesis of indole . Química Organica.org. [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. safrole.com [safrole.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. SYNTHESIS, REACTIVITY AND BIOLOGICAL PROPERTIES OF METHOXY-ACTIVATED INDOLES [aperta.ulakbim.gov.tr]

- 8. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. Madelung synthesis - Wikipedia [en.wikipedia.org]

- 16. Madelung synthesis of indole [quimicaorganica.org]

- 17. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]

- 18. Nenitzescu indole synthesis - Wikipedia [en.wikipedia.org]

- 19. revistadechimie.ro [revistadechimie.ro]

- 20. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 21. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A new synthesis of methoxyindoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 25. prepchem.com [prepchem.com]

- 26. bioengineer.org [bioengineer.org]

- 27. miragenews.com [miragenews.com]

- 28. news-medical.net [news-medical.net]

- 29. goldbio.com [goldbio.com]

- 30. goldbio.com [goldbio.com]

- 31. jk-sci.com [jk-sci.com]

- 32. chemimpex.com [chemimpex.com]

Introduction: The Privileged Indole Scaffold and the Strategic Importance of 4-Methoxy-1H-indole-2-carbaldehyde

An In-depth Technical Guide to the Role of 4-Methoxy-1H-indole-2-carbaldehyde in Medicinal Chemistry

The indole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic drugs.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrrole ring, is a fundamental component of essential molecules like the amino acid tryptophan and has given rise to numerous therapeutic agents with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral activities.[1][3] The versatility of the indole scaffold allows for structural modifications that can fine-tune its pharmacological properties.[3]

Within this important class of compounds, indole-2-carbaldehydes serve as exceptionally versatile synthetic intermediates.[4][5] The aldehyde group at the C2 position provides a reactive handle for a multitude of chemical transformations, including condensations, cyclizations, and multicomponent reactions, enabling the construction of complex molecular architectures.[3][4]

This guide focuses on a specific, strategically functionalized derivative: This compound . With the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , this compound is more than a simple building block.[6] The presence of a methoxy group at the 4-position of the indole nucleus is of particular significance. Methoxy groups are electron-donating, which can enhance the reactivity of the indole ring and influence its interaction with biological targets, often leading to improved biological activity.[2][7] This strategic placement of the methoxy group, combined with the reactive aldehyde at the C2 position, makes this compound a molecule of considerable interest for the design and synthesis of novel therapeutic agents.

Synthesis and Chemical Reactivity: A Gateway to Molecular Diversity

The synthesis of this compound relies on established methodologies for indole construction followed by regioselective formylation. The electron-rich nature of the indole ring, further enhanced by the methoxy group, dictates the synthetic strategy.

General Synthetic Strategies

The construction of methoxy-activated indoles often employs classic named reactions such as the Fischer, Bischler, or Hemetsberger indole syntheses, which utilize appropriately substituted anilines or benzaldehydes as starting materials.[7][8] For the specific case of 4-methoxy-1H-indole, a multi-step synthesis starting from 2-methoxy-6-nitrotoluene provides an effective route to the core indole structure.[9]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a representative pathway, beginning with the synthesis of the 4-methoxy-1H-indole precursor, followed by formylation at the C2 position.

Step 1: Synthesis of 4-Methoxy-1H-indole [9]

-

Enamine Formation: A solution of 1-methoxy-2-methyl-3-nitrobenzene in dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal and pyrrolidine. The mixture is refluxed for approximately 3 hours. After cooling and workup with ether/water extraction, the intermediate, 1-[(E)-2-(2-methoxy-6-nitrophenyl)vinyl]pyrrolidine, is obtained.

-

Reductive Cyclization: The crude enamine is dissolved in acetic acid. Activated zinc powder is added portionwise while maintaining the temperature between 20-30°C with an ice bath. The reaction is stirred for 30 minutes at room temperature.

-

Purification: The reaction mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic phase is washed with sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under vacuum. The resulting residue is purified by silica gel chromatography to yield 4-methoxy-1H-indole.

Step 2: Formylation of 4-Methoxy-1H-indole at the C2-Position (Adapted from general indole formylation methods[10])

-

Lithiation: 4-Methoxy-1H-indole is dissolved in dry tetrahydrofuran (THF) and cooled to -78°C under an inert atmosphere. A solution of n-butyllithium (n-BuLi) is added dropwise, and the mixture is stirred for 30 minutes to facilitate the deprotonation of the indole nitrogen.

-

Second Lithiation: A second equivalent of tert-butyllithium (t-BuLi) is added slowly, and the solution is stirred for 1 hour at -78°C to achieve lithiation at the C2 position.

-

Formylation: Anhydrous N,N-dimethylformamide (DMF) is added to the solution. The reaction mixture is allowed to warm to room temperature over 1.5 hours.

-

Workup and Purification: The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo. The crude product is purified by silica gel chromatography to afford this compound.

Key Chemical Reactivity

The aldehyde functionality of this compound is a versatile handle for constructing a diverse range of molecular scaffolds. Its electrophilic carbon is susceptible to nucleophilic attack, making it an ideal substrate for various synthetic transformations.

A prime example of its utility is the condensation with nitroalkanes, such as nitromethane, to yield 2-(2-nitrovinyl)indoles. These intermediates can be readily reduced to form 2-(2-aminoethyl)indoles, which are structural analogues of biologically active tryptamines like serotonin.[4] This reactivity opens a direct path to compounds with potential neuropharmacological activity.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its application as a precursor to biologically active molecules. The indole nucleus itself is associated with a wide spectrum of pharmacological activities.[1] The strategic functionalization of this core, facilitated by the aldehyde group, allows for the exploration of vast chemical space in the search for new drugs.

| Derivative Class | Potential Biological Activity | Rationale / Example |

| Tryptamine Analogs | Neuropharmacological | Synthesized via Henry reaction and reduction; structural similarity to neurotransmitters.[4] |

| Indole-2-Carboxylic Acids | Antiviral (Anti-HIV) | The aldehyde can be oxidized to a carboxylic acid, a key pharmacophore in some HIV-1 integrase inhibitors.[11] |

| Fused Heterocycles | Anticancer, Antimicrobial | The aldehyde is a key component in multicomponent reactions to build complex, rigid scaffolds that can interact with biological targets like enzymes or DNA.[5][12] |

| Chalcone-like Structures | Anti-inflammatory, Antioxidant | Knoevenagel condensation with acetophenones can yield indole-based chalcones, a class known for diverse bioactivities. |

| Thiosemicarbazones | Anticancer | Condensation with thiosemicarbazide can produce derivatives with demonstrated anticancer properties and low toxicity.[1] |

While specific research on the biological activities of derivatives from this compound is an emerging field, the broader class of methoxy-activated indoles has shown significant promise.[2][7] For instance, indole-2-carboxylic acid derivatives have been designed and synthesized as novel HIV-1 integrase strand transfer inhibitors, demonstrating that the C2-functionalized indole scaffold can effectively chelate with magnesium ions in the enzyme's active site.[11] The aldehyde group of this compound is a direct precursor to this critical carboxylic acid functionality.

Furthermore, the indole scaffold is prevalent in compounds targeting neurological disorders, and the methoxy group can enhance properties relevant to central nervous system activity.[13][14]

Future Perspectives and Conclusion

This compound represents a molecule with significant untapped potential in medicinal chemistry. The lack of extensive, specific research on its derivatives highlights a promising area for future investigation.[2] A systematic approach involving the synthesis of a diverse library of compounds from this starting material, followed by comprehensive biological screening, could uncover novel lead compounds for a variety of therapeutic targets.

References

- 3-Methyl-1H-indole-2-carbaldehyde - Chem-Impex. (URL: )

- Application Notes and Protocols: 3H-Indole-2-carbaldehyde in Heterocyclic Synthesis - Benchchem. (URL: )

- 4-Methoxyindole synthesis - ChemicalBook. (URL: )

- Indole‐2‐Carboxaldehyde: An Emerging Precursor for the Construction of Diversified Imperative Skeleton | Request PDF - ResearchG

- This compound | 213682-04-3 | NIA68204 - Biosynth. (URL: )

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (URL: )

- Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. (URL: )

- Synthesis of Medicinally Important Indole Deriv

- 5-Methoxy-1H-indole-2-carbaldehyde | 21778-81-4 | Benchchem. (URL: )

- Synthesis, reactivity and biological properties of methoxy-activ

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL: )

- Synthesis routes of Indole-2-carbaldehyde - Benchchem. (URL: )

- The Biological Activity of Methyl 7-methoxy-1H-indole-4-carboxylate Derivatives: A Field with Unexplored Potential - Benchchem. (URL: )

- 7-Methoxy-1H-indole-3-carbaldehyde - Chem-Impex. (URL: )

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 213682-04-3 | NIA68204 [biosynth.com]

- 7. soc.chim.it [soc.chim.it]

- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

The Ascendant Scaffold: A Technical Guide to Indole-2-Carbaldehyde Derivatives in Modern Drug Discovery

Abstract

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives of profound therapeutic relevance. Among these, indole-2-carbaldehyde and its subsequent elaborations represent a cornerstone for the synthesis of a new generation of targeted therapeutics. This guide provides an in-depth exploration of the synthesis, characterization, and burgeoning applications of indole-2-carbaldehyde derivatives. We will dissect key synthetic methodologies, from classical name reactions to modern catalytic approaches, providing the causal insights behind procedural choices. Furthermore, this document will illuminate the diverse pharmacological landscape of these compounds, detailing their mechanisms of action as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. Through detailed protocols, mechanistic diagrams, and curated data, this guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing indole-based therapeutics.

The Indole-2-Carbaldehyde Core: Physicochemical Properties and Synthetic Versatility

Indole-2-carbaldehyde is a crystalline solid with a melting point in the range of 138-142 °C. Its molecular structure, featuring an aldehyde group at the C2 position of the indole ring, imparts a unique reactivity profile that makes it a versatile intermediate in organic synthesis.[1] The electron-donating nature of the indole nitrogen enhances the nucleophilicity of the ring, while the aldehyde group provides a reactive handle for a myriad of chemical transformations. This dual reactivity allows for the construction of complex molecular architectures with diverse biological activities.

Foundational Synthesis of the Indole-2-Carbaldehyde Scaffold

The efficient synthesis of the indole-2-carbaldehyde core is paramount for the exploration of its derivative space. Several classical and modern methods have been established, each with its own set of advantages and substrate scope considerations.

The Reissert Indole Synthesis: A Classic Route to the Indole-2-Carboxylic Acid Precursor

The Reissert synthesis provides a reliable pathway to indole-2-carboxylic acids, which can be subsequently converted to the corresponding aldehydes. The reaction proceeds through the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.[2][3][4]

Mechanism Insight: The initial Claisen condensation is driven by the acidity of the methyl protons adjacent to the nitro group. The subsequent reductive cyclization, often employing reducing agents like zinc in acetic acid or iron powder, simultaneously reduces the nitro group to an amine and facilitates the intramolecular condensation to form the pyrrole ring of the indole nucleus.[4]

Experimental Protocol: Reissert Synthesis of Indole-2-Carboxylic Acid [2]

-

Condensation: To a solution of potassium ethoxide in absolute ethanol, add o-nitrotoluene followed by the dropwise addition of diethyl oxalate at a controlled temperature.

-

The reaction mixture is stirred until the condensation is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting ethyl o-nitrophenylpyruvate is isolated after an acidic workup.

-

Reductive Cyclization: The purified pyruvate is then subjected to reduction with zinc dust in glacial acetic acid.

-

The reaction is heated to facilitate both the reduction of the nitro group and the intramolecular cyclization.

-

Upon completion, the reaction mixture is cooled, and the precipitated indole-2-carboxylic acid is collected by filtration, washed, and dried.

Vilsmeier-Haack Formylation: Direct Introduction of the Aldehyde

While the Vilsmeier-Haack reaction typically favors formylation at the C3 position of unsubstituted indoles, it can be a viable method for C2 formylation on appropriately substituted indole precursors. The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Causality in Action: The regioselectivity of the Vilsmeier-Haack reaction is dictated by the electronic properties of the indole ring. In cases where the C3 position is blocked or deactivated, electrophilic attack by the Vilsmeier reagent can be directed to the C2 position.

Oxidation of 2-Hydroxymethylindoles

A common and efficient method for the preparation of indole-2-carbaldehydes involves the oxidation of the corresponding 2-hydroxymethylindoles.[5] These alcohol precursors are readily accessible through the reduction of indole-2-carboxylates with reducing agents like lithium aluminum hydride (LiAlH₄).[5]

Choosing the Right Oxidant: The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid. Activated manganese dioxide (MnO₂) is a frequently employed reagent for this transformation due to its mildness and selectivity for allylic and benzylic alcohols.

Spectroscopic and Analytical Characterization: Ensuring Structural Integrity

The unambiguous characterization of synthesized indole-2-carbaldehyde derivatives is a cornerstone of scientific integrity. A combination of spectroscopic and analytical techniques is employed to confirm the identity and purity of these compounds.

| Technique | Key Observables for Indole-2-Carbaldehyde Derivatives |

| ¹H NMR | - Aldehyde proton (CHO) signal typically in the δ 9.5-10.5 ppm region. - Indole NH proton signal, often broad, in the δ 8.0-12.0 ppm region. - Aromatic protons of the indole nucleus and any substituents. |

| ¹³C NMR | - Carbonyl carbon of the aldehyde typically in the δ 180-190 ppm region. - Signals corresponding to the carbons of the indole ring and substituents. |

| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration for the aldehyde group, typically around 1660-1700 cm⁻¹. - N-H stretching vibration for the indole NH, usually in the 3200-3400 cm⁻¹ region. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns that can aid in structure elucidation. |

| High-Performance Liquid Chromatography (HPLC) | - Used to assess the purity of the synthesized compounds.[6] |

Derivatization Strategies: Expanding the Chemical Space

The aldehyde functionality of indole-2-carbaldehyde is a gateway to a vast array of derivatives with diverse pharmacological properties.

Synthesis of Schiff Bases

The condensation of indole-2-carbaldehyde with primary amines readily affords Schiff bases (imines). This reaction is typically carried out by refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.

Caption: General scheme for the synthesis of Schiff base derivatives.

Synthesis of Indole-2-Carboxamides